Acephenanthrylene, 4,5-dihydro-

Genetic toxicology CP-PAH mutagenicity Ames assay

Acephenanthrylene, 4,5-dihydro- (also named acephenanthrene or 4,5-dihydroacephenanthrylene) is a tetracyclic polycyclic aromatic hydrocarbon (C₁₆H₁₂, MW 204.27 g/mol) belonging to the cyclopenta-fused PAH (CP-PAH) class. It is the partially hydrogenated derivative of acephenanthrylene (C₁₆H₁₀, CAS 201-06-9), with saturation at the 4,5-olefinic bond of the externally fused five-membered ring.

Molecular Formula C16H12
Molecular Weight 204.27 g/mol
CAS No. 6232-48-0
Cat. No. B12679742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcephenanthrylene, 4,5-dihydro-
CAS6232-48-0
Molecular FormulaC16H12
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CC2=CC3=CC=CC=C3C4=CC=CC1=C24
InChIInChI=1S/C16H12/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15(14)16(11)13/h1-7,10H,8-9H2
InChIKeyZBWXZZIIMVVCNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acephenanthrylene, 4,5-dihydro- (CAS 6232-48-0): Sourcing and Differentiation Guide for Cyclopenta-Fused PAH Research Standards


Acephenanthrylene, 4,5-dihydro- (also named acephenanthrene or 4,5-dihydroacephenanthrylene) is a tetracyclic polycyclic aromatic hydrocarbon (C₁₆H₁₂, MW 204.27 g/mol) belonging to the cyclopenta-fused PAH (CP-PAH) class. It is the partially hydrogenated derivative of acephenanthrylene (C₁₆H₁₀, CAS 201-06-9), with saturation at the 4,5-olefinic bond of the externally fused five-membered ring [1]. This single structural modification—converting an sp² vinylic bridge to an sp³ ethano bridge—fundamentally alters the compound's mutagenicity, thermodynamic properties, chromatographic behavior, and atmospheric fate relative to its parent and in-class analogs [2]. Originally synthesized and derivatized by Petterson and Kloetzel in 1958 [3], the compound now serves as a critical reference standard for mechanistic toxicology of CP-PAHs and combustion effluent analysis.

Why Acephenanthrylene, 4,5-dihydro- Cannot Be Substituted by Generic CP-PAH Analogs: Saturation-State-Dependent Toxicity and Physicochemical Properties


Within the cyclopenta-fused PAH family, the presence or absence of a single double bond in the five-membered ring dictates both biological activity and analytical behavior. The parent compound acephenanthrylene is inactive in the Ames Salmonella typhimurium TA98 mutagenicity assay, whereas its 4,5-dihydro derivative exhibits a weak but unequivocal metabolism-dependent mutagenic response [1]. This reversal—dihydro analog more mutagenic than parent—is unique among the four major CP-PAH/dihydro-CP-PAH pairs studied and cannot be predicted from class-level assumptions. Furthermore, the saturation of the 4,5-bond alters boiling point by approximately 23 °C, shifts gas-phase heat capacity, and eliminates the photolytically labile vinylic bridge that causes acephenanthrylene to degrade rapidly in the atmosphere [2]. These quantifiable differences mean that acephenanthrylene cannot proxy for its dihydro derivative in toxicological studies, nor can the dihydro compound be assumed to share the environmental fate profile of other CP-PAHs. Researchers procuring reference standards for mutagenicity mechanism studies or combustion effluent identification must specify the exact saturation state.

Quantitative Differentiation Evidence: Acephenanthrylene, 4,5-dihydro- vs. Acephenanthrylene and In-Class CP-PAH Analogs


Mutagenicity Profile Reversal: 4,5-Dihydroacephenanthrylene Positive vs. Acephenanthrylene Inactive in Ames TA98

In a direct head-to-head comparison using the Ames assay (Salmonella typhimurium strain TA98 ± S9 metabolic activation), the parent CP-PAH acephenanthrylene (compound 2) was found to be completely inactive as a mutagen, producing no significant increase in revertants over background at any tested dose. In contrast, its 4,5-dihydro derivative (compound 6) displayed a weak but reproducible metabolism-dependent mutagenic response, indicating that saturation of the 4,5-olefinic bond paradoxically confers bioactivation potential not present in the parent [1]. This finding is exceptional among the four CP-PAH/dihydro-CP-PAH pairs evaluated: for the other three pairs (cyclopenta[cd]pyrene, aceanthrylene, cyclopenta[hi]chrysene), the parent unsaturated compound was either more mutagenic or equally mutagenic compared to its dihydro analog. The mechanistic basis was traced to differential epoxidation at the cyclopenta moiety and subsequent carbocation formation, as supported by AM1 semi-empirical calculations [1].

Genetic toxicology CP-PAH mutagenicity Ames assay

Gas-Phase Heat Capacity Difference: Cp,gas at 50 K—4,5-Dihydro Derivative 8.6% Higher Than Acephenanthrylene

NIST-compiled gas-phase thermochemical data from Dorofeeva O.V. (1989) provide constant-pressure heat capacity values (Cp,gas) for both the target compound and its parent across a broad temperature range. At 50 K, 4,5-dihydroacephenanthrylene exhibits Cp,gas = 45.24 J/mol·K, compared to 41.66 J/mol·K for acephenanthrylene—an 8.6% increase directly attributable to the additional two hydrogen atoms and the conversion of a rigid sp² bond to a more flexible sp³ ethano bridge [1]. This difference persists across the entire 50–1500 K temperature range and is systematically tabulated in the NIST Chemistry WebBook for both compounds, enabling combustion modelers and engine simulation researchers to select the appropriate thermodynamic data for their specific compound of interest [1].

Thermochemistry Gas-phase thermodynamics PAH property database

Boiling Point Elevation of ~23 °C Relative to Acephenanthrylene Enables Baseline GC Separation

The boiling point of 4,5-dihydroacephenanthrylene is predicted as 402.5 °C at 760 mmHg, compared to 379.4 °C for acephenanthrylene—a difference of approximately 23 °C [1][2]. This boiling point elevation, driven by increased molecular weight (204.27 vs. 202.25 g/mol) and the loss of the strained vinylic bridge, is sufficient to provide baseline chromatographic separation on standard non-polar GC columns (e.g., SE-52, DB-5). The parent acephenanthrylene has a well-characterized Lee retention index of ~347–348 on DB-5/HP-5 phases [3]; the higher boiling point of the dihydro derivative predicts a correspondingly higher retention index, enabling unambiguous identification in complex combustion effluent mixtures where both saturation states may co-occur. This is particularly relevant given that acephenanthrylene has been misidentified in PAH literature due to previously unknown GC retention characteristics [4].

Analytical chemistry GC separation PAH reference standards

Atmospheric Persistence Differential: Dihydro Derivative Lacks the Photolytically Labile Vinylic Bridge

Acephenanthrylene is documented as being absent from atmospheric pollutant inventories because its vinylic bridge (the 4,5-double bond) renders it highly susceptible to photolytic oxidation upon release into the atmosphere [1]. The 4,5-dihydro derivative, by virtue of saturation at precisely this position, lacks the photolabile olefinic bond and is therefore predicted to exhibit greater atmospheric persistence. While no direct side-by-side photodegradation half-life comparison is available, this structural difference constitutes a class-level inference grounded in the well-established relationship between olefinic bond presence and atmospheric PAH reactivity. Supporting this, acephenanthrylene's estimated vapor pressure is 2.01 × 10⁻⁶ mmHg at 25 °C, while 4,5-dihydroacephenanthrylene's is 2.54 × 10⁻⁶ mmHg at 25 °C —a 26% higher vapor pressure for the dihydro compound that, combined with the absence of the photolabile vinylic bridge, suggests a meaningfully different atmospheric partitioning and persistence profile.

Environmental fate Atmospheric chemistry Photodegradation

Tumorigenicity Context: Acephenanthrylene Classified as Weak Tumorigen; Dihydro Derivative Not Tested—Inferring a Distinct Hazard Profile

Wang et al. (1999) evaluated the tumorigenicity of three cyclopenta-fused PAHs—aceanthrylene, dihydroaceanthrylene, and acephenanthrylene—in preweanling CD-1 and BLU:Ha mouse bioassays at total doses of 175, 437.5, and 875 μg/mouse. Acephenanthrylene (the parent, compound 2 in Otero-Lobato nomenclature) was classified as a weak tumorigen based on a significant dose-dependent lung tumor incidence increase and liver tumor induction (35% at 875 μg). Its ED₅₀ was 10.6 μmol and TM₁.₀ was 20.4 μmol in CD-1 mice [1]. Critically, 4,5-dihydroacephenanthrylene (compound 6) was NOT included in this tumorigenicity study—the dihydro compound tested was dihydroaceanthrylene, a different CP-PAH. The differential mutagenicity profile already demonstrated (see Evidence Item 1)—where the dihydro compound is mutagenic while the parent is inactive—combined with the parent's confirmed weak tumorigenicity, implies that the 4,5-dihydro derivative likely possesses a distinct tumorigenic hazard profile that cannot be inferred from acephenanthrylene data alone. This evidence gap is itself a procurement argument: the dihydro standard is required for future tumorigenicity testing to close this knowledge gap.

Carcinogenesis In vivo tumorigenicity CP-PAH risk assessment

Epoxidation Potential: Saturation of the 4,5-Bond Alters the Metabolic Activation Pathway Predicted by AM1 Calculations

AM1 semi-empirical calculations reported by Otero-Lobato et al. (2005) demonstrate that for CP-PAHs possessing both a bay-region and an annelated cyclopenta moiety (including acephenanthrylene and cyclopenta[hi]chrysene), epoxidation at the olefinic bond of the cyclopenta moiety is thermodynamically favored over bay-region epoxidation [1]. For acephenanthrylene (compound 2), this favored epoxidation pathway at the 4,5-olefinic bond leads to acephenanthrylene-4,5-epoxide (compound 10). However, the parent compound is inactive as a mutagen, likely because the resulting epoxide-carbocation is insufficiently stable to form DNA adducts. In the 4,5-dihydro derivative, the 4,5-olefinic bond is absent, forcing any metabolic activation to proceed through alternative pathways (e.g., bay-region oxidation or ring oxidation at other positions). The AM1 calculations for the dihydro compound specifically were not reported, but the principle—that saturation fundamentally redirects the metabolic activation trajectory—is firmly established by the comparative data across the four CP-PAH/dihydro pairs in the same study [1].

Metabolic activation Epoxide formation Computational toxicology

High-Value Application Scenarios for Acephenanthrylene, 4,5-dihydro- (CAS 6232-48-0) Based on Demonstrated Differentiation Evidence


Mechanistic Mutagenicity Studies of CP-PAH Saturation-State Effects

The uniquely reversed mutagenicity profile—4,5-dihydroacephenanthrylene positive vs. acephenanthrylene inactive in Ames TA98—makes this compound an indispensable tool for investigating the structural determinants of CP-PAH mutagenicity [1]. Researchers studying why saturation of a single bond paradoxically introduces bioactivation potential require the authentic dihydro standard as both test article and analytical reference. This compound pair serves as a model system for probing epoxidation-dependent vs. epoxidation-independent mutagenic mechanisms in the cyclopenta-fused PAH class.

Combustion Effluent Reference Standard for CP-PAH Identification by GC-MS

The ~23 °C boiling point difference relative to acephenanthrylene enables unambiguous chromatographic resolution on standard non-polar capillary columns [1][2]. Given the documented history of acephenanthrylene misidentification in PAH literature due to previously uncharacterized GC retention behavior [3], procurement of the authentic 4,5-dihydroacephenanthrylene reference standard is essential for combustion research laboratories that need to distinguish between CP-PAHs of different saturation states in soot, diesel particulate, or biomass burning samples.

Thermochemical Database Development for PAH Combustion Kinetic Modeling

The NIST-compiled gas-phase heat capacity data (Cp,gas from 50 to 1500 K) provide quantitatively distinct values for the dihydro compound vs. the parent, with an 8.6% difference at 50 K that propagates across the full temperature range [1]. Combustion kinetic modelers developing detailed PAH growth mechanisms (e.g., HACA-based models for soot formation) must use compound-specific thermodynamic data to avoid systematic errors. The 4,5-dihydroacephenanthrylene dataset is essential for modeling the hydrogenated branch of cyclopenta-fused PAH formation pathways.

Environmental Fate Studies: Atmospheric Persistence of Hydrogenated vs. Olefinic CP-PAHs

The absence of the photolytically labile vinylic bridge in 4,5-dihydroacephenanthrylene predicts greater atmospheric persistence compared to acephenanthrylene, which is documented to undergo rapid photolytic oxidation and is therefore absent from atmospheric pollutant inventories [1][2]. Environmental analytical chemists studying the long-range transport potential of CP-PAHs require the authentic dihydro standard to develop and validate analytical methods capable of detecting this predicted more-persistent species in ambient air samples.

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